N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancing Agents
A study investigated the antiamnestic (AA) and antihypoxic (AH) activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzamide derivatives. These compounds were evaluated for their ability to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. Compound 3o, which is structurally similar to benzamide derivatives, exhibited the best AA and AH activity profile, suggesting potential applications in cognitive enhancement (Ono et al., 1995).
Anticancer Activity
Research on N-substituted benzamides, including derivatives structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, demonstrated their potential as anticancer agents. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Ravinaik et al., 2021).
Antimicrobial Properties
Studies on acylthiourea derivatives, related to benzamide compounds, revealed their effectiveness as antimicrobial agents. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, emphasizing their potential in antimicrobial applications (Limban et al., 2011).
Histone Deacetylase Inhibition
Research on 5-aroylindolyl-substituted hydroxamic acids, including benzamide derivatives, identified their potential as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds were effective in decreasing tau protein phosphorylation and aggregation, suggesting their use in treating neurodegenerative diseases like Alzheimer's (Lee et al., 2018).
Cardiac Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted benzamides, which are structurally similar to this compound, was investigated. These compounds were found to have potential as selective class III agents, indicating their possible use in treating arrhythmias (Morgan et al., 1990).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-24-13-19(18-4-2-3-5-20(18)24)21(25)12-23-22(26)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,13-14,21,25H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLDWCUIVXURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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